molecular formula C18H10O2 B14418103 1,2-Triphenylenedione CAS No. 82120-28-3

1,2-Triphenylenedione

Cat. No.: B14418103
CAS No.: 82120-28-3
M. Wt: 258.3 g/mol
InChI Key: ISHVIMLMVFSYLH-UHFFFAOYSA-N
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Description

1,2-Triphenylenedione is an organic compound with the molecular formula C18H10O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ketone groups at the 1 and 2 positions of the triphenylene structure. It is a white or colorless solid that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Triphenylenedione can be synthesized through several methods. One common approach involves the oxidation of triphenylene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction typically proceeds as follows: [ \text{C18H12} + 2 \text{KMnO4} \rightarrow \text{C18H10O2} + 2 \text{MnO2} + 2 \text{KOH} ]

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Triphenylenedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction of the ketone groups can yield 1,2-dihydroxytriphenylene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Polycyclic aromatic compounds.

    Reduction: 1,2-dihydroxytriphenylene.

    Substitution: Halogenated or nitrated derivatives of triphenylenedione.

Scientific Research Applications

1,2-Triphenylenedione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,2-Triphenylenedione involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Comparison with Similar Compounds

1,2-Triphenylenedione can be compared with other similar compounds, such as:

    Triphenylene: The parent compound, which lacks the ketone groups.

    1,4-Triphenylenedione: A derivative with ketone groups at the 1 and 4 positions.

    Phenanthrenequinone: A similar polycyclic aromatic compound with ketone groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

82120-28-3

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

triphenylene-1,2-dione

InChI

InChI=1S/C18H10O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H

InChI Key

ISHVIMLMVFSYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=O)C(=O)C=C3

Origin of Product

United States

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